molecular formula C17H15N3O2 B5516450 1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole

1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole

Cat. No. B5516450
M. Wt: 293.32 g/mol
InChI Key: DNHGEXGOGHGDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole, also known as MADII, is a synthetic compound that belongs to the azo-indole family. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in environmental and biological samples. Furthermore, this compound has been used as a model compound to study the mechanism of action of other azo-indole derivatives.

Mechanism of Action

The mechanism of action of 1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of DNA synthesis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth. Furthermore, this compound has been shown to induce oxidative stress in cells, leading to the production of ROS and the activation of antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. Furthermore, it has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on 1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole. One area of interest is the development of this compound derivatives with improved solubility and toxicity profiles. Another area of interest is the use of this compound as a fluorescent probe for detecting metal ions in living cells. Furthermore, this compound could be used as a model compound to study the mechanism of action of other azo-indole derivatives. Finally, this compound could be further studied for its potential applications in cancer therapy and other biomedical fields.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been well documented. Future research on this compound could lead to the development of new compounds with improved properties and potential applications in cancer therapy and other biomedical fields.

Synthesis Methods

1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole can be synthesized using a simple reaction between 1-acetyl-1H-indole-3-carbaldehyde and 4-methoxyaniline in the presence of sodium borohydride. The reaction yields a yellow-orange powder which can be purified using column chromatography.

properties

IUPAC Name

1-[3-[(4-methoxyphenyl)diazenyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12(21)20-11-16(15-5-3-4-6-17(15)20)19-18-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHGEXGOGHGDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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